molecular formula C12H15NO B14370160 3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- CAS No. 90054-90-3

3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-

Cat. No.: B14370160
CAS No.: 90054-90-3
M. Wt: 189.25 g/mol
InChI Key: GHHBPLXESWBWPC-CMDGGOBGSA-N
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Description

4-(Methylbenzylamino)-3-butene-2-one is an organic compound that features a benzylamine group attached to a butene-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylbenzylamino)-3-butene-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with 3-butene-2-one under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 4-(Methylbenzylamino)-3-butene-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Methylbenzylamino)-3-butene-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylbenzylamino)-3-butene-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylbenzylamino)-3-butene-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylbenzylamino)-3-butene-2-one is unique due to the combination of the benzylamine group and the butene-2-one backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

90054-90-3

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-4-[benzyl(methyl)amino]but-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3/b9-8+

InChI Key

GHHBPLXESWBWPC-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)/C=C/N(C)CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CN(C)CC1=CC=CC=C1

Origin of Product

United States

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